molecular formula C5H8O2 B063151 6-Oxabicyclo[3.1.0]hexan-3-ol CAS No. 175672-65-8

6-Oxabicyclo[3.1.0]hexan-3-ol

Cat. No. B063151
M. Wt: 100.12 g/mol
InChI Key: BMXGLUVWNGLWCQ-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hexan-3-ol is a chemical compound with the molecular formula C5H8O2 . Its average mass is 100.116 Da and its monoisotopic mass is 100.052429 Da .


Synthesis Analysis

The synthesis of 6-Oxabicyclo[3.1.0]hexan-3-ol involves various chemical reactions. For instance, chemical reactions involving the bicyclic framework of (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol include cyclopropanation, electrophilic additions, and photochemical transformations. These reactions can lead to a variety of functionalized products, highlighting the compound’s versatility in synthetic chemistry.


Molecular Structure Analysis

The molecular structure of 6-Oxabicyclo[3.1.0]hexan-3-ol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Chemical reactions involving the bicyclic framework of (1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol include cyclopropanation, electrophilic additions, and photochemical transformations. These reactions can lead to a variety of functionalized products, highlighting the compound’s versatility in synthetic chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Oxabicyclo[3.1.0]hexan-3-ol include an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da . The compound has a molecular formula of C5H8O2 .

Scientific Research Applications

  • Synthesis and Applications :

    • Organo-selenium reagents can mediate the intramolecular alkylation and cyclization of certain compounds to produce 3-oxabicyclo[3.1.0]hexan-2-ols (Miao & Huang, 2009).
    • 6-Oxabicyclo[3.1.0]hexane can be produced through photoisomerisation and oxidation processes and used for ring-opening reactions (Black, Edwards, & Laaman, 1998).
    • Gold(I)-catalyzed additions can be used to create 3-oxabicyclo[3.1.0]hexanes, which have applications in organic synthesis (Tian & Shi, 2007).
  • Molecular Structures and Conformations :

    • The molecular structures, conformations, and vibrational spectra of 6-oxabicyclo[3.1.0]hexane and its analogues have been examined using ab initio and density functional theory methods (Kang, Choo, Jeong, & Kwon, 2000).
    • Far-infrared spectra studies provide insights into the ring compounds' conformations, including 6-oxabicyclo[3.1.0]hexane (Lord & Malloy, 1973).
  • Biological and Medicinal Applications :

properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-1-4-5(2-3)7-4/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGLUVWNGLWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337962
Record name 6-oxabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxabicyclo[3.1.0]hexan-3-ol

CAS RN

175672-65-8
Record name 6-oxabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F David - The Journal of Organic Chemistry, 1981 - ACS Publications
syn-and tmtt-3-(Hydroxymethyl)-6-oxabicyclo [3.1. 0] hexanes (3a and 4a) have been prepared and the solvolysis rates of their p-bromobenzenesulfonate esters have been determined …
Number of citations: 38 pubs.acs.org
P Ravenscroft, RF Newton, DIC Scopes, C Williamson - Tetrahedron letters, 1986 - Elsevier
A new synthesis of (±)-carbocyclic 2′-deoxyuridines Page 1 Tetrahedron Letters, Vol.27, No.6, pp 747-748, 1986 Printed in Great Britain 0040-4039/86 $3.00 + .00 ©1986 Pergamon …
Number of citations: 19 www.sciencedirect.com
RG Salomon, RD Gleim - The Journal of Organic Chemistry, 1976 - ACS Publications
Results A. Syntheses of Oxymercuration Substratesand Products. Bicyclo [3.1. 0] hexane (3a), 5 cis-3-hydroxybicyclo [3.1. 0] hexane (3b), 6 and ci's-3-hydroxybicyclo [4.1. 0] hept-ane (…
Number of citations: 20 pubs.acs.org
G Grethe, J Sereno, TH Williams… - The Journal of Organic …, 1983 - ACS Publications
An asymmetric approach to L-daunosamine (1) from cyclopentadiene is described. Chiral centers and functional groups of the well-established intermediate in thesynthesis of 1, methyl …
Number of citations: 30 pubs.acs.org
NK Chadha, AD Batcho, PC Tang… - The Journal of …, 1991 - ACS Publications
An asymmetric synthesis of tetrahydrolipstatin (4) is described. Application of our previously described in situ cyclopentadiene alkylation-asymmetric hydroboration protocol provided the …
Number of citations: 69 pubs.acs.org
M Fleck, T Bach - Chemistry–A European Journal, 2010 - Wiley Online Library
The unique sesquiterpene punctaporonin C was synthesized starting from commercially available 7‐tert‐butoxynorbornadiene in a linear sequence of 29 steps and with an overall yield …
JC Barrish, HL Lee, T Mitt, G Pizzolato… - The Journal of …, 1988 - ACS Publications
Two approaches to the synthesis of aldehyde 28, a key intermediate in the total synthesis of pseudomonic acid C, were developed. One asymmetric route from the chiral hydroxy ester …
Number of citations: 57 pubs.acs.org
SB Tran, IV Ekhato, JK Rinehart - Journal of Labelled …, 2009 - Wiley Online Library
Entecavir, labeled as 1H‐[ 13 C 4 ]purin‐6(9H)‐one, was prepared from commercially available [ 13 C]guanidine HCl, 1 and diethyl [1,2,3‐ 13 C 3 ]malonate, 2. The reagents were …
OR Ludek, C Meier - Synthesis, 2003 - thieme-connect.com
Two convergent approaches towards the synthesis of carbocyclic nucleoside analogs will be described. Both approaches start from the stereochemically pure cyclopentenol 8 that has …
Number of citations: 51 www.thieme-connect.com
ND Bartolo, KM Demkiw, JA Read… - The Journal of …, 2022 - ACS Publications
The addition of the highly reactive reagent allylmagnesium halide to α-substituted acyclic chiral ketones proceeded with high stereoselectivity. The stereoselectivity cannot be analyzed …
Number of citations: 1 pubs.acs.org

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